N-(4-piperidin-1-ylbenzyl)cyclopropanamine
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Overview
Description
N-(4-piperidin-1-ylbenzyl)cyclopropanamine is a chemical compound with the empirical formula C15H22N2 . It has a molecular weight of 230.35 . The SMILES string representation of the molecule is C1CCN(CC1)c2ccc(CNC3CC3)cc2 .
Molecular Structure Analysis
The InChI string for N-(4-piperidin-1-ylbenzyl)cyclopropanamine is 1S/C15H22N2/c1-2-10-17(11-3-1)15-8-4-13(5-9-15)12-16-14-6-7-14/h4-5,8-9,14,16H,1-3,6-7,10-12H2 . This string provides a standard way to encode the molecule’s structure and can be used to generate a 2D or 3D model of the compound.Scientific Research Applications
Analytical Toxicology
A study by De Paoli et al. (2013) identified and characterized three psychoactive arylcyclohexylamines, including methoxetamine and its analogs, using various analytical techniques. This research underscores the importance of developing analytical methods for identifying novel psychoactive substances in biological matrices, contributing significantly to forensic and toxicological sciences.
Medicinal Chemistry and Drug Development
Research into the synthesis and biological evaluation of compounds with similar structures has led to discoveries in potential therapeutic applications. For instance, Scott et al. (1983) explored 4-(Diphenylmethyl)-1-piperidinemethanimine derivatives as gastric antisecretory agents, indicating the potential for peptic ulcer disease treatment.
Pharmacology
Studies on specific ligands, such as NE-100, have shown their potential to mitigate cognitive dysfunction induced by phencyclidine in rats, as detailed by Ogawa et al. (1994). This research highlights the therapeutic potential of structurally related compounds in addressing cognitive impairments.
Synthetic Methodologies
Research by Wang and Castagnoli (1995) demonstrated a method for the decyclopropylation of cyclopropylamine derivatives, offering insights into the synthesis strategies that could be applied to the development of new compounds with potential MAO-B inhibitory activity.
Safety and Hazards
N-(4-piperidin-1-ylbenzyl)cyclopropanamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause severe skin burns and eye damage, and may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
N-[(4-piperidin-1-ylphenyl)methyl]cyclopropanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-10-17(11-3-1)15-8-4-13(5-9-15)12-16-14-6-7-14/h4-5,8-9,14,16H,1-3,6-7,10-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFZQBXRXGLJLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)CNC3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428161 |
Source
|
Record name | N-(4-piperidin-1-ylbenzyl)cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-piperidin-1-ylbenzyl)cyclopropanamine | |
CAS RN |
857283-76-2 |
Source
|
Record name | N-Cyclopropyl-4-(1-piperidinyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=857283-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-piperidin-1-ylbenzyl)cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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